Cas no 444643-83-8 (3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate)
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate Chemical and Physical Properties
Names and Identifiers
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- 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalate
- 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate
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- Inchi: 1S/C21H20O5/c1-21(2,3)20(23)26-15-9-10-16-18(11-15)25-12-17(19(16)22)13-5-7-14(24-4)8-6-13/h5-12H,1-4H3
- InChI Key: AJDUZBPZZMWNBB-UHFFFAOYSA-N
- SMILES: C(OC1=CC=C2C(=C1)OC=C(C1=CC=C(OC)C=C1)C2=O)(=O)C(C)(C)C
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3385-1337-2μmol |
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate |
444643-83-8 | 2μmol |
$57.0 | 2023-09-11 | ||
| Life Chemicals | F3385-1337-5μmol |
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate |
444643-83-8 | 5μmol |
$63.0 | 2023-09-11 | ||
| Life Chemicals | F3385-1337-10μmol |
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate |
444643-83-8 | 10μmol |
$69.0 | 2023-09-11 | ||
| Life Chemicals | F3385-1337-20μmol |
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate |
444643-83-8 | 20μmol |
$79.0 | 2023-09-11 | ||
| Life Chemicals | F3385-1337-1mg |
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate |
444643-83-8 | 1mg |
$54.0 | 2023-09-11 | ||
| Life Chemicals | F3385-1337-2mg |
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate |
444643-83-8 | 2mg |
$59.0 | 2023-09-11 | ||
| Life Chemicals | F3385-1337-3mg |
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate |
444643-83-8 | 3mg |
$63.0 | 2023-09-11 | ||
| Life Chemicals | F3385-1337-4mg |
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate |
444643-83-8 | 4mg |
$66.0 | 2023-09-11 | ||
| Life Chemicals | F3385-1337-5mg |
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate |
444643-83-8 | 5mg |
$69.0 | 2023-09-11 | ||
| Life Chemicals | F3385-1337-10mg |
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate |
444643-83-8 | 10mg |
$79.0 | 2023-09-11 |
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate
Research Brief on 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate (CAS: 444643-83-8)
The compound 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate (CAS: 444643-83-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This flavonoid derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The following research brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activities, and potential clinical implications.
Recent studies have highlighted the compound's role as a potent modulator of key cellular pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate exhibits selective inhibition of cyclooxygenase-2 (COX-2) with an IC50 value of 0.8 μM, suggesting its potential as a novel anti-inflammatory agent. The study further revealed that the compound's methoxyphenyl and pivaloyl ester moieties are critical for its binding affinity to the COX-2 active site.
In the context of oncology research, a team at the National Cancer Institute reported in Cancer Research (2024) that this compound shows remarkable antiproliferative activity against triple-negative breast cancer cell lines (MDA-MB-231 and HCC70) with GI50 values ranging from 1.2 to 2.5 μM. Mechanistic studies indicated that the compound induces apoptosis through the intrinsic mitochondrial pathway, accompanied by significant downregulation of Bcl-2 and upregulation of Bax proteins. These findings position the molecule as a promising scaffold for developing novel chemotherapeutic agents.
The synthetic accessibility of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate has been improved through recent methodological advances. A 2024 paper in Organic Process Research & Development described a scalable, three-step synthesis starting from commercially available 7-hydroxy-4-chromenone, with an overall yield of 68% and >99% purity. The optimized process features a novel palladium-catalyzed O-arylation step that significantly reduces reaction time and improves atom economy.
Pharmacokinetic studies published in Drug Metabolism and Disposition (2023) revealed favorable ADME properties for this compound, including good oral bioavailability (62% in rat models) and moderate plasma protein binding (78%). The compound demonstrated a plasma half-life of 4.2 hours in preclinical species, with the 2,2-dimethylpropanoate moiety contributing to enhanced metabolic stability compared to analogous compounds with simpler ester groups.
Emerging research suggests additional therapeutic applications for 444643-83-8. A recent study in ACS Chemical Neuroscience (2024) reported neuroprotective effects in models of oxidative stress-induced neuronal damage, with the compound showing significant reduction in reactive oxygen species (ROS) levels at concentrations as low as 5 μM. These findings open new avenues for investigating its potential in neurodegenerative disorders.
While the current data are promising, several challenges remain in the development of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate as a therapeutic agent. Ongoing structure-activity relationship (SAR) studies aim to optimize its potency while minimizing potential off-target effects. The compound's intellectual property landscape is also evolving, with three patent applications filed in 2024 covering various therapeutic uses and formulation technologies.
In conclusion, 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate represents a chemically and biologically interesting molecule with multi-faceted therapeutic potential. The convergence of recent synthetic, mechanistic, and pharmacological studies provides a strong foundation for further preclinical development. Future research directions should focus on comprehensive toxicological evaluation and the exploration of combination therapies to maximize its clinical utility.
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